Superior Complex Formation Ease and Corrosion Inhibition Efficiency for Copper in Neutral Sulfate
In a direct head-to-head electrochemical impedance and surface-enhanced Raman spectroscopy study, 5-chlorobenzotriazole demonstrated the highest ease of cuprous complex polymer film formation compared to unsubstituted benzotriazole, 5-methylbenzotriazole, and 5-nitrobenzotriazole. The ranking of complex formation ease was 5-chlorobenzotriazole > benzotriazole ≈ 5-methylbenzotriazole > 5-nitrobenzotriazole. This ranking directly correlated with the measured inhibition efficiencies in neutral pH solutions [1]. This superior film formation capability is a direct consequence of the electron-withdrawing effect of the 5-chloro substituent, which facilitates the deprotonation and subsequent complexation of the molecule with Cu(I) ions on the metal surface.
| Evidence Dimension | Ease of complex formation / Inhibition efficiency ranking |
|---|---|
| Target Compound Data | Ranked 1st (highest ease of complex formation) |
| Comparator Or Baseline | Benzotriazole (BTA): ranked 2nd; 5-Methylbenzotriazole: ranked 2nd (tied); 5-Nitrobenzotriazole: ranked 4th (lowest) |
| Quantified Difference | 5-Chlorobenzotriazole exhibits the highest complex formation ease among the four 5-substituted benzotriazoles tested. |
| Conditions | Copper corrosion in sulfate solutions at several pH values, evaluated by impedance technique and surface enhanced Raman scattering spectroscopy. |
Why This Matters
For industrial cooling systems or electronics manufacturing where copper corrosion protection is critical, 5-chlorobenzotriazole offers a scientifically validated performance advantage in forming a protective film more readily than its unsubstituted or methyl-substituted counterparts.
- [1] Aramaki, K.; Kiuchi, T.; Sumiyoshi, T.; Nishihara, H. Surface enhanced Raman scattering and impedance studies on the inhibition of copper corrosion in sulphate solutions by 5-substituted benzotriazoles. Corrosion Science, 1991, 32(5-6), 593-607. View Source
